

Physical and chemical properties of 4-isopropylloxazolidine-2,5-dione.

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Compound of Interest

Compound Name: 4-Isopropylloxazolidine-2,5-dione

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An In-Depth Technical Guide to **4-Isopropylloxazolidine-2,5-dione**

Authored by: Gemini, Senior Application Scientist Introduction: The Significance of a Chiral Building Block

In the landscape of modern synthetic chemistry and pharmaceutical development, **4-isopropylloxazolidine-2,5-dione** stands out as a pivotal chiral intermediate. More commonly known in its enantiopure form, (S)-**4-isopropylloxazolidine-2,5-dione**, as L-Valine N-Carboxyanhydride (NCA), this molecule is a cornerstone in the controlled synthesis of peptides and peptidomimetics.[1][2] Its unique structure, a five-membered heterocyclic ring derived from the amino acid L-valine, endows it with a high degree of reactivity that can be harnessed for precise, step-wise chain elongation in polypeptide synthesis.[1]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **4-isopropylloxazolidine-2,5-dione**. It is designed for researchers, medicinal chemists, and process development scientists who utilize this reagent, offering field-proven insights into its synthesis, handling, reactivity, and application, thereby bridging the gap between theoretical knowledge and practical execution.

Core Molecular Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and fundamental properties. **4-Isopropyloxazolidine-2,5-dione** is the N-carboxyanhydride derivative of the amino acid valine. Its chirality, inherited from the parent amino acid, is critical to its primary application in asymmetric synthesis.

Nomenclature and Key Identifiers

The compound is known by several names, and its specific enantiomer is often designated. It is crucial to use the correct CAS (Chemical Abstracts Service) number to ensure the procurement of the desired stereoisomer.

Property	Value	Source
IUPAC Name	4-propan-2-yl-1,3-oxazolidine-2,5-dione	PubChem[3]
Synonyms	L-Valine N-Carboxyanhydride, N-Carboxy-L-valine Anhydride, (S)-4-Isopropyloxazolidine-2,5-dione	ChemScene[4], Pharmaffiliates[2]
Molecular Formula	C ₆ H ₉ NO ₃	PubChem[3]
Molecular Weight	143.14 g/mol	PubChem[3]
CAS Number ((S)-enantiomer)	24601-74-9	ChemScene[4]
CAS Number ((R)-enantiomer)	43089-05-0	LookChem[5]
CAS Number (racemate)	2816-12-8	Sigma-Aldrich

Structural Representation

The molecule's structure is characterized by a five-membered oxazolidinedione ring with an isopropyl group at the chiral center (C4). This anhydride structure is key to its reactivity.

Caption: Structure of (S)-4-isopropyloxazolidine-2,5-dione with chiral center marked ().

Physicochemical Properties

A compound's physical properties dictate its storage, handling, and solubility, which are critical parameters for experimental design.

Property	Value	Comments and Insights
Appearance	White to Pale Beige Solid	The color can indicate purity; off-white or beige may suggest slight degradation. [2] [6]
Melting Point	70-71 °C ((S)-enantiomer)	A sharp melting point is a good indicator of high purity. [6] The (R)-enantiomer has a reported melting point of 75°C. [5]
Solubility	Soluble in Chloroform, Dichloromethane, Methanol, THF	Good solubility in common organic solvents facilitates its use in synthesis. [6] It is sensitive to moisture and protic solvents can induce decomposition.
Storage Conditions	-20°C to Room Temperature, Sealed in dry conditions	The primary concern is moisture, which can cause hydrolysis and polymerization. [4] [6] Storage under an inert atmosphere (e.g., Argon) is recommended.
pKa (Predicted)	9.26 ± 0.40	The N-H proton is weakly acidic, a key feature for its deprotonation in certain reaction mechanisms. [6] [7]
Topological Polar Surface Area (TPSA)	55.4 Å ²	This value suggests moderate polarity, consistent with its solubility profile. [4] [7]

Synthesis and Mechanistic Insight

The most common and efficient synthesis of L-Valine NCA involves the reaction of L-valine with phosgene or a phosgene equivalent (e.g., triphosgene).[1] This process exemplifies the need for careful control over reaction conditions to achieve high yield and purity.

Causality Behind Experimental Choices:

- **Reagent:** Phosgene (or triphosgene) is a highly effective electrophile that reacts with both the amino and carboxyl groups of the amino acid to form the cyclic anhydride.
- **Solvent:** Anhydrous Tetrahydrofuran (THF) is used as it is an inert solvent that dissolves the starting material and does not react with phosgene.[6] The absence of water is critical to prevent hydrolysis of the phosgene and the product.
- **Temperature:** The reaction is typically run at a slightly elevated temperature (e.g., 45 °C) to ensure a reasonable reaction rate and drive the reaction to completion.[6]
- **Workup:** The solvent is removed under vacuum at room temperature to avoid thermal decomposition of the product.[6] The residue is redissolved and re-evaporated to remove any remaining traces of HCl or unreacted phosgene.[6]

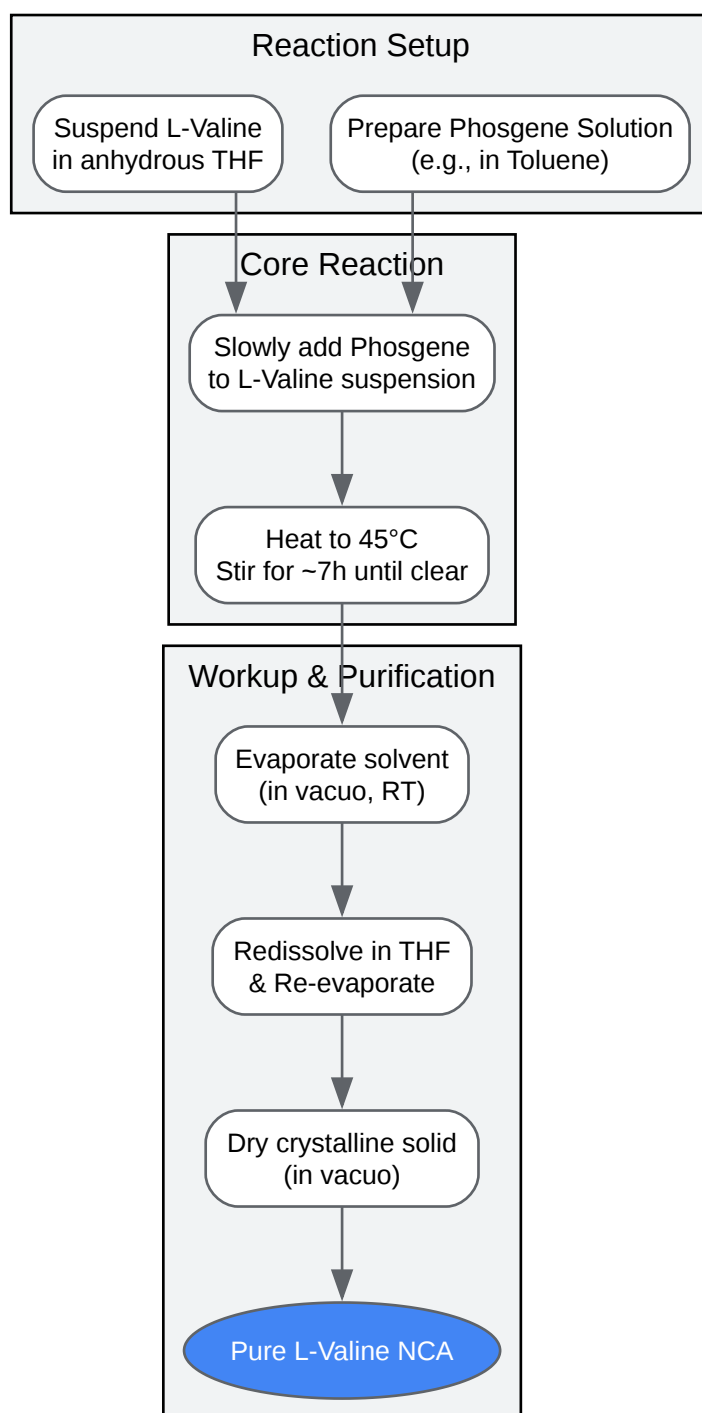
Experimental Protocol: Synthesis of L-Valine NCA

This protocol is a representative procedure based on established methods.[6] Extreme caution must be exercised when handling phosgene or its equivalents as they are highly toxic.

- **Preparation:** Suspend L-valine (0.4 mol) in anhydrous THF (400 mL) in a flask equipped with a reflux condenser (cooled to -15 °C or lower) and a stirrer, under an inert argon atmosphere.
- **Phosgenation:** Slowly add a solution of phosgene (0.8 mol) in a suitable solvent (e.g., toluene) to the stirred suspension.
- **Reaction:** Heat the mixture to 45 °C and stir for approximately 7 hours. The reaction is complete when the suspension turns into a clear solution.
- **Isolation:** Cool the reaction to room temperature and evaporate the solvent under vacuum.

- Purification: Redissolve the crude residue in dry THF and re-evaporate the solvent under vacuum to remove volatile impurities.
- Drying: Dry the resulting crystalline solid over a desiccant (e.g., CaCl_2 or P_2O_5) under high vacuum to yield the final product.

Synthesis Workflow Diagram



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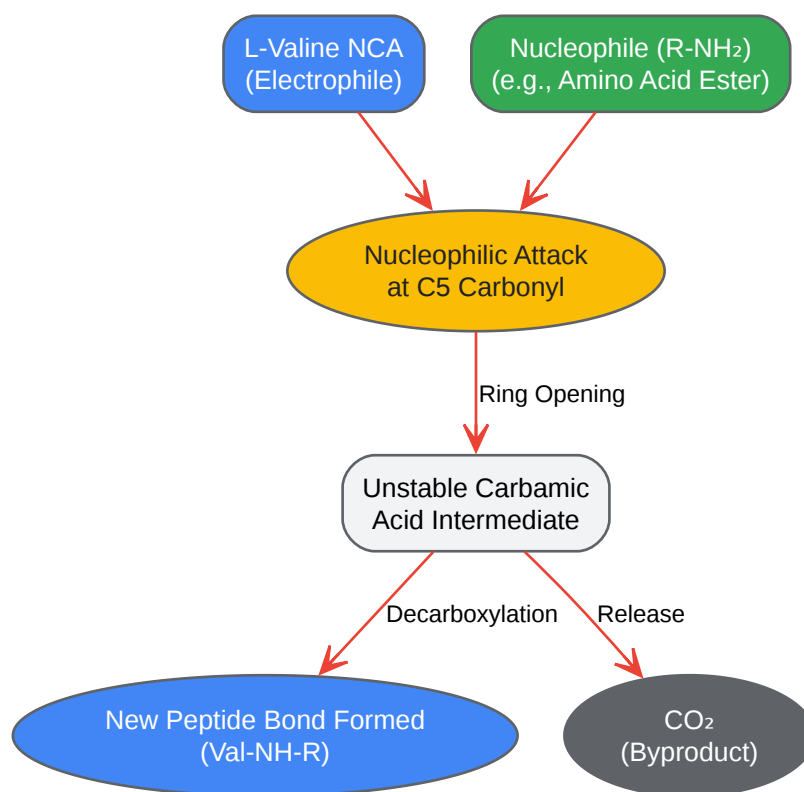
Caption: General workflow for the synthesis of L-Valine N-Carboxyanhydride.

Chemical Reactivity and Applications

The utility of **4-isopropylloxazolidine-2,5-dione** stems from its high reactivity as an activated amino acid derivative.[8] The anhydride is highly electrophilic at both carbonyl carbons (C2 and C5), making it susceptible to nucleophilic attack.

Primary Reaction Mechanism: Nucleophilic Ring-Opening

This is the most important reaction for its application in peptide synthesis. A nucleophile (e.g., the amino group of another amino acid or peptide) attacks one of the carbonyl groups. The attack at the C5 carbonyl is sterically favored and leads to the formation of a new peptide bond, with the release of carbon dioxide as the only byproduct.[8] This "clean" reaction profile is a significant advantage over many other coupling methods that generate stoichiometric byproducts requiring removal.[8]



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Caption: Mechanism of nucleophilic ring-opening for peptide bond formation.

Application in Drug Development

The ability to form peptide bonds with precise stereochemical control makes L-Valine NCA an invaluable tool in pharmaceutical R&D.[1]

- **Peptide Synthesis:** It is a key building block for the solid-phase or solution-phase synthesis of complex peptides and small proteins.
- **Chiral Intermediate:** It serves as a precursor for other chiral molecules. For example, it is a key intermediate in the synthesis of Bortezomib, a proteasome inhibitor used in cancer therapy.[9]
- **Peptidomimetics:** Its structure can be incorporated into non-natural backbones to create peptidomimetics with improved stability and bioavailability. The oxazolidinone ring itself is a privileged scaffold in medicinal chemistry, found in various pharmacologically active compounds.[10]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized or purchased material. The following table summarizes the expected spectral features based on the molecule's structure.

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber	Rationale
^1H NMR	N-H	~7.0-9.0 ppm (broad)	The proton on the nitrogen atom of the anhydride.
α -H (C4-H)	~4.0-4.5 ppm	The proton attached to the chiral center, adjacent to nitrogen and a carbonyl.	
β -H (isopropyl CH)	~2.0-2.5 ppm	The methine proton of the isopropyl group.	
γ -H (isopropyl CH_3)	~0.9-1.2 ppm	The two diastereotopic methyl groups of the isopropyl substituent.	
^{13}C NMR	Carbonyl (C=O)	~165-175 ppm	The two carbonyl carbons of the anhydride ring.
α -C (C4)	~55-65 ppm	The chiral carbon atom.	
β -C (isopropyl CH)	~30-35 ppm	The methine carbon of the isopropyl group.	
γ -C (isopropyl CH_3)	~15-20 ppm	The two methyl carbons of the isopropyl group.	
IR Spectroscopy	N-H Stretch	~3200-3400 cm^{-1}	Stretching vibration of the N-H bond.
C=O Stretch	~1850 cm^{-1} & ~1780 cm^{-1}	Characteristic symmetric and asymmetric stretching of the cyclic anhydride carbonyls.	

Mass Spec (ESI+)	[M+H] ⁺	144.06 m/z	Protonated molecular ion.
[M+Na] ⁺	166.04 m/z	Sodiated molecular ion, often observed.	

Safety and Handling

Proper handling is paramount due to the compound's reactivity and the hazardous nature of its precursors.

- **Hazards:** The compound itself is classified as an irritant, harmful if swallowed, and may cause respiratory irritation. Hazard statements include H302, H315, H319, and H335.
- **Precautions:** Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[11] Avoid breathing dust and prevent contact with skin and eyes.^[9]
- **Incompatibilities:** Keep away from water, strong acids, strong bases, and oxidizing agents to prevent vigorous and potentially dangerous reactions.^[9]

Conclusion

4-Isopropylloxazolidine-2,5-dione, particularly its (S)-enantiomer, is more than a simple chemical reagent; it is an enabling tool for innovation in peptide chemistry and drug discovery. Its well-defined physical properties, predictable reactivity, and efficient synthesis make it a reliable and indispensable building block. A thorough understanding of its characteristics, from its molecular structure to its handling requirements, allows researchers to fully leverage its synthetic potential while ensuring safe and reproducible results.

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References

- 1. nbinnno.com [nbinnno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-Isopropylloxazolidine-2,5-dione | C₆H₉NO₃ | CID 102885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Cas 43089-05-0,(R)-4-ISO-PROPYL-OXAZOLIDINE-2,5-DIONE | lookchem [lookchem.com]
- 6. (S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE CAS#: 24601-74-9 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. pmcisochem.fr [pmcisochem.fr]
- 9. chembk.com [chembk.com]
- 10. mdpi.com [mdpi.com]
- 11. (S)-(-)-4-异丙基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]
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